molecular formula C17H19NO3 B8147972 Benzyl 4-hydroxyphenethyl(methyl)carbamate

Benzyl 4-hydroxyphenethyl(methyl)carbamate

Cat. No.: B8147972
M. Wt: 285.34 g/mol
InChI Key: WGXJJWYOSDKSCN-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxyphenethyl(methyl)carbamate is a chemical compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis. This compound is characterized by the presence of a benzyl group, a hydroxyphenethyl group, and a methylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 4-hydroxyphenethyl(methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyphenethylamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired carbamate .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to many carbamate compounds .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is usually purified through crystallization or chromatography to obtain the final product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-hydroxyphenethyl(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzyl 4-hydroxyphenethyl(methyl)carbamate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is beneficial in treating conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-hydroxyphenethyl(methyl)carbamate is unique due to the presence of both benzyl and hydroxyphenethyl groups, which confer specific chemical properties and biological activities. Its ability to act as a protecting group for amines and its potential as an enzyme inhibitor make it a valuable compound in various research fields .

Properties

IUPAC Name

benzyl N-[2-(4-hydroxyphenyl)ethyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-18(12-11-14-7-9-16(19)10-8-14)17(20)21-13-15-5-3-2-4-6-15/h2-10,19H,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXJJWYOSDKSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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